N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
説明
This compound features a central oxalamide bridge (N1-C(O)-C(O)-N2) connecting two distinct moieties:
- N2-substituent: A 2-oxoethyl chain bearing a 2-phenylmorpholino group. The morpholino ring (a six-membered amine-ether heterocycle) and phenyl group may enhance solubility and modulate receptor binding.
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(14-25)15-4-2-1-3-5-15)13-23-21(27)22(28)24-16-6-7-17-18(12-16)31-11-10-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWKJRBMXPJLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules.
Mode of Action
It’s worth noting that similar compounds have shown a dominant up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process.
Biochemical Pathways
The compound may be involved in the electroluminescent process, contributing to the efficiency of organic light-emitting diodes (OLEDs). .
生物活性
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide group, which is associated with various pharmacological properties.
Structural Characteristics
The molecular formula of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is . Its structure includes:
- Benzodioxane moiety : Known for its diverse biological activities.
- Oxalamide functional group : Contributes to the compound's potential as a therapeutic agent.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : Interaction studies have shown favorable binding affinities to enzymes such as alpha-glucosidase and acetylcholinesterase, which are critical in metabolic and neurological pathways.
In Vitro Studies
In vitro evaluations have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its biological activity:
The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide exerts its biological effects may involve:
- Inhibition of Key Enzymes : By binding to active sites on target enzymes, it may reduce their activity, thus modulating metabolic pathways.
- Antioxidant Properties : Compounds with similar structural features have shown antioxidant activity, which could contribute to their therapeutic effects.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide:
- Study on PARP Inhibitors : A study identified a related compound that inhibited PARP1 with an IC50 of 0.88 μM, leading to further modifications that enhanced potency .
- Neuroprotective Effects : Research indicates that similar compounds can protect against neurodegenerative conditions by inhibiting acetylcholinesterase activity.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The evidence highlights compounds sharing the 2,3-dihydrobenzo[b][1,4]dioxin core but differing in substituents and functional groups. Key examples include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
(a) Functional Group Variations
- Oxalamide vs. Amine/Ester Linkers: The target compound’s oxalamide bridge contrasts with simpler amine (e.g., compound 16) or ester (e.g., 3f) linkers.
- Morpholino vs. Aromatic Substitutents: The 2-phenylmorpholino group in the target may enhance water solubility compared to purely aromatic substituents (e.g., 3-methoxybenzyl in compound 16), which could reduce bioavailability due to hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
